molecular formula C18H23F5O B14258682 5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene CAS No. 208338-57-2

5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene

Cat. No.: B14258682
CAS No.: 208338-57-2
M. Wt: 350.4 g/mol
InChI Key: ALWBMRSWQMGAMX-UHFFFAOYSA-N
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Description

5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions. For instance, one method involves reacting 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent, followed by condensation and cyclization reactions . The reaction conditions are mild, environmentally friendly, and cost-effective, making them suitable for industrial production .

Chemical Reactions Analysis

Types of Reactions

5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzoquinones, while reduction may produce fluorinated cyclohexyl derivatives .

Mechanism of Action

The mechanism of action of 5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene is unique due to its specific combination of fluorine atoms and cyclohexyl group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

208338-57-2

Molecular Formula

C18H23F5O

Molecular Weight

350.4 g/mol

IUPAC Name

5-[difluoro-(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene

InChI

InChI=1S/C18H23F5O/c1-2-3-4-5-12-6-8-13(9-7-12)18(22,23)24-14-10-15(19)17(21)16(20)11-14/h10-13H,2-9H2,1H3

InChI Key

ALWBMRSWQMGAMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C(OC2=CC(=C(C(=C2)F)F)F)(F)F

Origin of Product

United States

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